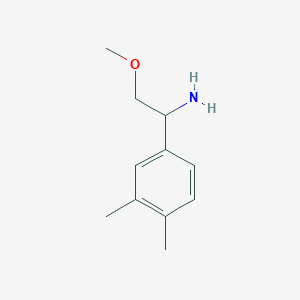
(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride is a chemical compound with the molecular formula C7H16N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4-dimethylpyrrolidine, formaldehyde, hydrogen chloride.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
相似化合物的比较
Similar Compounds
- (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
(4,4-Dimethylpyrrolidin-3-yl)methanamine xhydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and specificity in various applications.
属性
CAS 编号 |
869292-48-8 |
|---|---|
分子式 |
C7H17ClN2 |
分子量 |
164.67 g/mol |
IUPAC 名称 |
(4,4-dimethylpyrrolidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2)5-9-4-6(7)3-8;/h6,9H,3-5,8H2,1-2H3;1H |
InChI 键 |
KGTCSJVWRGABSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC1CN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)
![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)

